molecular formula C10H9NO3 B3056840 (E)-4-(3-nitrophenyl)but-3-en-2-one CAS No. 7466-48-0

(E)-4-(3-nitrophenyl)but-3-en-2-one

Cat. No.: B3056840
CAS No.: 7466-48-0
M. Wt: 191.18 g/mol
InChI Key: OPKJBIYOZSELCA-UHFFFAOYSA-N
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Description

(E)-4-(3-nitrophenyl)but-3-en-2-one is an organic compound belonging to the class of α,β-unsaturated ketones It features a nitrophenyl group attached to a butenone backbone, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-4-(3-nitrophenyl)but-3-en-2-one can be synthesized using the Claisen–Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For this compound, 3-nitrobenzaldehyde and acetone are typically used as starting materials. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Claisen–Schmidt condensation is a scalable and efficient method that can be adapted for large-scale production. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (E)-4-(3-aminophenyl)but-3-en-2-one.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(3-nitrophenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-(3-nitrophenyl)but-3-en-2-one largely depends on its chemical reactivity. The nitro group can participate in various electron-withdrawing interactions, influencing the compound’s reactivity in different chemical environments. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(4-nitrophenyl)but-3-en-2-one
  • (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one
  • 3-methylcyclohex-2-enones

Uniqueness

(E)-4-(3-nitrophenyl)but-3-en-2-one is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different electronic properties and reactivity patterns, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

(E)-4-(3-nitrophenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-7H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKJBIYOZSELCA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7466-48-0
Record name NSC402628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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